molecular formula C14H13N3O7 B3904046 5-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B3904046
M. Wt: 335.27 g/mol
InChI Key: WVPZCEDCBBTJIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines a benzylidene group with a pyrimidine trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with 1,3-dimethylbarbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.

Scientific Research Applications

5-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism by which 5-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-3-methoxy-5-nitrobenzaldehyde: A precursor in the synthesis of the target compound.

    1,3-dimethylbarbituric acid: Another precursor used in the synthesis.

    Ethyl [5-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate:

Uniqueness

The uniqueness of 5-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

IUPAC Name

5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O7/c1-15-12(19)9(13(20)16(2)14(15)21)5-7-4-8(17(22)23)6-10(24-3)11(7)18/h4-6,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPZCEDCBBTJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C(=CC(=C2)[N+](=O)[O-])OC)O)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
5-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 3
Reactant of Route 3
5-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 4
5-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 5
5-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 6
5-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

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